molecular formula C8H8FNO2 B8130904 4-Fluoro-5-hydroxy-2-methylbenzamide

4-Fluoro-5-hydroxy-2-methylbenzamide

Cat. No.: B8130904
M. Wt: 169.15 g/mol
InChI Key: DHIWIHBNMGDGSY-UHFFFAOYSA-N
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Description

4-Fluoro-5-hydroxy-2-methylbenzamide is an organic compound with a benzamide structure substituted with a fluorine atom at the 4-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-hydroxy-2-methylbenzamide typically involves the introduction of the fluorine, hydroxyl, and methyl groups onto a benzamide core. One common method is the halogenation of 2-methyl-5-nitrobenzoic acid followed by reduction and subsequent amide formation. The reaction conditions often involve the use of halogenating agents such as N-fluorobenzenesulfonimide (NFSI) and reducing agents like iron powder or tin chloride in acidic media .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-hydroxy-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Iron powder, tin chloride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, depending on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the fluorine atom can lead to a wide range of derivatives.

Scientific Research Applications

4-Fluoro-5-hydroxy-2-methylbenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-hydroxy-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl and methyl groups contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-hydroxy-2-methylbenzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its binding interactions, while the hydroxyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-5-hydroxy-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-2-6(9)7(11)3-5(4)8(10)12/h2-3,11H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIWIHBNMGDGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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